N-Acetyl-S-methyl-L-cysteine

Description

Historical and Evolutionary Perspectives on Mercapturic Acids

The discovery of mercapturic acids dates to 1879, when E. Baumann and C. Preuss identified these sulfur-containing metabolites in urine, marking the first insights into conjugative detoxification pathways. Over time, research elucidated the mercapturic acid pathway as a multistep enzymatic cascade involving glutathione S-transferases (GSTs), γ-glutamyltransferases, dipeptidases, and N-acetyltransferases. This pathway evolved to mitigate the toxicity of electrophiles—compounds that readily react with nucleophilic cellular components like DNA and proteins.

Mercapturic acids, including MeMA, are the terminal metabolites of this pathway, characterized by their N-acetyl-L-cysteine backbone linked to an electrophilic moiety (e.g., methyl groups). Their detection in diverse species, from zebrafish embryos to humans, highlights the pathway’s evolutionary conservation. In zebrafish, for instance, GST-mediated conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) to glutathione begins as early as 4 hours post-fertilization, with subsequent conversion to mercapturic acids. This capacity underscores the pathway’s ancient origins and its critical role in survival across taxa.

Structural and Functional Relationships to N-Acetyl-L-Cysteine (NAC) and S-Methyl-L-Cysteine

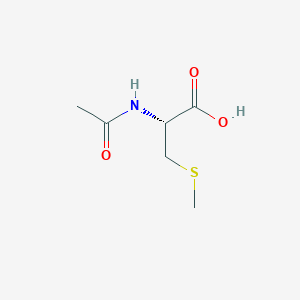

MeMA’s structure—(2R)-2-acetamido-3-(methylsulfanyl)propanoic acid—derives from two biochemical precursors: N-acetyl-L-cysteine (NAC) and S-methyl-L-cysteine (Fig. 1). NAC, a thiol-containing antioxidant, serves as the acetylated backbone, while S-methyl-L-cysteine contributes the methylsulfanyl group via glutathione conjugation.

- NAC : A direct precursor, NAC is formed by acetylation of L-cysteine. It donates the acetyl group in MeMA’s synthesis and independently acts as a mucolytic agent and antioxidant.

- S-Methyl-L-cysteine : This non-proteinogenic amino acid, found in plants like garlic and broccoli, arises from post-translational methylation of cysteine. Its incorporation into MeMA occurs via GST-mediated conjugation of methylating agents (e.g., methyl bromide) to glutathione, followed by processing.

Functionally, MeMA retains the antioxidant capacity of its precursors. Studies in rats demonstrate that both NAC and S-methyl-L-cysteine mitigate oxidative stress by scavenging reactive oxygen species (ROS) and enhancing glutathione levels. However, MeMA’s acetyl group enhances hydrophilicity, facilitating renal excretion and reducing cellular reuptake compared to its precursors.

Classification Within Biotransformation Pathways: Electrophilic Detoxification and Xenobiotic Metabolism

The mercapturic acid pathway is classified as a Phase II biotransformation mechanism, responsible for conjugating electrophiles to glutathione, thereby neutralizing their reactivity (Table 1). MeMA’s formation involves four sequential steps:

- Glutathione Conjugation : GSTs catalyze the nucleophilic attack of glutathione on electrophiles (e.g., CDNB), forming glutathione S-conjugates.

- Extracellular Processing : γ-Glutamyltransferases and dipeptidases hydrolyze glutathione conjugates to cysteine S-conjugates.

- N-Acetylation : Cysteine S-conjugate N-acetyltransferases (NAT8) acetylate the cysteine moiety, yielding mercapturic acids like MeMA.

- Excretion : Renal transporters excrete mercapturic acids into urine, where they serve as exposure biomarkers.

Table 1: Key Enzymes and Transporters in MeMA Biosynthesis

| Enzyme/Transporter | Role | Localization |

|---|---|---|

| Glutathione S-transferase (GST) | Conjugates glutathione to electrophiles | Cytosol |

| γ-Glutamyltransferase | Removes γ-glutamyl group | Cell membrane |

| Cysteinylglycine dipeptidase | Cleaves glycine from cysteinylglycine | Extracellular space |

| NAT8 | Acetylates cysteine S-conjugates | Cytosol |

| MRP/ABCC transporters | Excrete mercapturic acids | Renal tubules |

While typically detoxifying, the pathway can bioactivate certain pro-toxins. For example, 1,2-dibromoethane forms mutagenic episulfonium ions via glutathione conjugation. MeMA itself, however, is non-toxic and serves as a reliable biomarker for methylating agents like dimethyl sulfate.

Properties

IUPAC Name |

(2R)-2-acetamido-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGLCORNOFFGTB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937189 | |

| Record name | N-(1-Hydroxyethylidene)-S-methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16637-59-5 | |

| Record name | L-Cysteine, N-acetyl-S-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016637595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-S-methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Conditions:

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product stability. Polar aprotic solvents like tetrahydrofuran (THF) enhance the reactivity of MeI in S-methylation, while chloroform optimizes acetylation efficiency by stabilizing intermediates. Elevated temperatures (40–50°C) accelerate reaction rates but risk decomposition; thus, room temperature is preferred for both steps.

Stoichiometric Considerations

A molar ratio of 1:1.2 (L-cysteine:MeI) balances conversion efficiency with minimal byproduct formation. For acetylation, a 10% excess of acetic anhydride ensures complete amine functionalization.

Analytical and Purification Techniques

Chromatographic Purification

Flash chromatography on silica gel (70–80% hexane:ethyl acetate) effectively separates NASMC from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with UV detection at 210 nm confirms purity, while optical rotation measurements verify enantiomeric excess (>99% e.e.).

Spectroscopic Characterization

-

¹H NMR : Key signals include δ 1.98 (s, 3H, acetyl CH₃), δ 2.10 (s, 3H, S-CH₃), and δ 4.35 (m, 1H, α-CH).

-

IR : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 2550 cm⁻¹ (absent S-H, confirming methylation).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct S-Methylation | 75 | 95 | Simplicity, fewer steps |

| Trityl Protection Route | 85 | 99 | High regioselectivity, minimal byproducts |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-S-methyl-L-cysteine undergoes various chemical reactions, including:

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.

Reduction: Sodium borohydride; room temperature.

Substitution: Nucleophiles such as amines or alcohols; appropriate solvents like methanol or ethanol.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Properties

SAMC exhibits significant antioxidant properties, primarily due to the presence of thiol groups in its structure. These properties enable SAMC to neutralize reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

- Mechanism of Action : SAMC acts as a scavenger of free radicals and enhances the body’s antioxidant defense mechanisms by increasing glutathione levels, a critical antioxidant in cellular processes .

- Case Study : In a study involving rats exposed to acetamiprid, SAMC demonstrated protective effects against oxidative stress-induced liver and brain damage, highlighting its potential as a therapeutic agent in managing oxidative stress-related conditions .

Neuroprotective Effects

Research indicates that SAMC may offer neuroprotective benefits, particularly in models of neurodegeneration.

- Mechanism : SAMC's ability to modulate redox states and reduce oxidative damage suggests it may help mitigate neuronal injury and promote cell survival in neurodegenerative diseases .

- Clinical Relevance : Studies have shown that SAMC can protect astrocytes from proteotoxicity, which is relevant in conditions like Alzheimer’s disease and other neurodegenerative disorders .

Respiratory Conditions

SAMC has been explored for its efficacy in treating respiratory ailments due to its mucolytic properties.

- Application : It is used to alleviate symptoms associated with chronic obstructive pulmonary disease (COPD) and cystic fibrosis by thinning mucus, thus improving lung function .

- Evidence : Clinical trials have demonstrated that SAMC can reduce exacerbations in patients with COPD when administered over extended periods .

Cancer Therapy

The role of SAMC in oncology is an emerging area of interest, particularly as an adjunct therapy.

- Antiproliferative Effects : Research indicates that SAMC may inhibit cancer cell proliferation through its antioxidant effects and modulation of cellular signaling pathways .

- Case Study : In vitro studies have shown that SAMC enhances the efficacy of certain chemotherapeutic agents by protecting normal cells from oxidative damage while sensitizing cancer cells to treatment .

Psychiatric Disorders

Emerging evidence suggests that SAMC may be beneficial in managing psychiatric conditions.

- Mechanism : By influencing glutathione levels and reducing oxidative stress, SAMC has potential applications in treating mood disorders and schizophrenia .

- Clinical Trials : Ongoing studies are evaluating the effectiveness of SAMC as an adjunct treatment for conditions such as bipolar disorder and obsessive-compulsive disorder (OCD) .

Cardiovascular Health

SAMC's influence on cardiovascular health is another area under investigation.

- Potential Benefits : It may help reduce homocysteine levels, a risk factor for cardiovascular diseases, thereby contributing to overall heart health .

- Research Findings : Studies indicate that supplementation with SAMC can lead to improved endothelial function and reduced oxidative stress in patients with cardiovascular risk factors .

Summary Table of Applications

| Application Area | Mechanism | Evidence Level |

|---|---|---|

| Antioxidant Properties | Scavenges ROS; enhances glutathione synthesis | Strong |

| Neuroprotection | Reduces oxidative damage; protects neurons | Moderate |

| Respiratory Conditions | Mucolytic action; improves lung function | Strong |

| Cancer Therapy | Inhibits proliferation; enhances chemotherapy | Emerging |

| Psychiatric Disorders | Modulates oxidative stress; affects mood | Emerging |

| Cardiovascular Health | Reduces homocysteine; improves endothelial function | Moderate |

Mechanism of Action

N-Acetyl-S-methyl-L-cysteine exerts its effects through several mechanisms:

Antioxidant Activity: The compound acts as a scavenger of free radicals, thereby protecting cells from oxidative damage.

Modulation of Metabolism: It influences various metabolic pathways, including those involved in the synthesis and degradation of glutathione.

Regulation of Gene Expression: this compound modulates the expression of genes involved in cell survival, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N-Acetylcysteine (NAC)

Structure: NAC (C₅H₉NO₃S) has a free thiol (-SH) group, making it a potent antioxidant and precursor for glutathione synthesis. Synthesis: Produced via direct acylation of L-cysteine using acetic anhydride in the presence of sodium acetate, achieving yields up to 94% . Biological Activity:

- Antioxidant : Scavenges reactive oxygen species (ROS) and replenishes glutathione .

- Mucolytic : Cleaves disulfide bonds in mucus proteins .

- Clinical Uses: Treats acetaminophen overdose, reduces post-surgery complications in cardiac patients, and serves as a chemopreventive agent in clinical trials . Comparison: Unlike NAC, N-Acetyl-S-methyl-L-cysteine lacks a free thiol, reducing its direct antioxidant capacity but enhancing metabolic stability. NAC’s therapeutic applications contrast with the latter’s role as a biomarker .

N-Acetyl-D-Cysteine

Structure : D-isomer of NAC, identical except for stereochemistry.

Biological Activity :

- Ineffective in hepatoprotection against acetaminophen toxicity due to inability to stimulate glutathione biosynthesis . Comparison: Highlights the importance of L-configuration in biological activity, a feature shared by this compound .

S-Substituted Derivatives

a) N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine

Structure : Features a p-chlorophenylcarbamoyl group attached to sulfur.

Synthesis : Reacting NAC with p-chlorophenylisocyanate yields derivatives with enhanced lipophilicity .

Activity : Demonstrates anticancer activity in vitro, with statistically significant effects in treated groups compared to controls .

b) N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

Structure: Contains a 2-carbamoylethyl substituent.

c) Methyl N,S-Diacetyl-L-Cysteinate

Structure : Methyl ester with dual acetylation (N- and S-acetyl groups).

Synthesis : Derived from L-cysteine via esterification and acetylation .

Comparison : Esterification alters bioavailability and metabolic pathways compared to this compound.

Key Research Findings and Data

Table 1: Comparative Analysis of Key Compounds

Key Findings:

Stereochemical Specificity : The L-configuration in NAC and this compound is critical for biological activity, as evidenced by the inefficacy of the D-isomer .

For example, NAC’s free thiol enables direct ROS scavenging, while S-methylation shifts its role to metabolic signaling .

Clinical vs. Diagnostic Roles: NAC is a frontline therapeutic, whereas this compound serves as a non-invasive biomarker in oncology .

Biological Activity

N-Acetyl-S-methyl-L-cysteine (NMC) is a derivative of L-cysteine and has garnered interest due to its potential biological activities, particularly in the context of oxidative stress and neuroprotection. This article synthesizes findings from various studies to elucidate the biological activity of NMC, including its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

Overview of this compound

NMC is an N-acetylated form of S-methyl-L-cysteine (SMC), which is known for its antioxidant properties. The compound contains a thiol group, which is crucial for its reactivity with free radicals. NMC's structure allows it to participate in redox reactions, thereby contributing to cellular defense mechanisms against oxidative stress.

- Antioxidant Activity :

- Cytochrome P450 Inhibition :

-

Neuroprotective Effects :

- In models of neurodegeneration, NMC has demonstrated protective effects against proteotoxicity, a condition characterized by the accumulation of misfolded proteins. While N-acetyl-L-cysteine (NAC) has been extensively studied for neuroprotection, NMC's effects appear limited compared to NAC, suggesting that the thiol group is essential for its protective actions .

Case Studies and Experimental Data

- Oxidative Stress Model : In a rat model of oxidative stress induced by acetamiprid, administration of SMC (100 mg/kg) alongside NAC significantly improved biochemical markers of liver and brain function. This study highlighted the potential of SMC as an adjunct treatment for conditions involving oxidative damage .

- CYP Inhibition Study : A comparative analysis revealed that N-acetylated metabolites like NMC showed weak inhibition (26%) on CYP1A2 at concentrations around 1 mM. This suggests a low potential for drug-drug interactions through CYP inhibition .

- Neuroprotection Study : In astrocyte cultures exposed to proteasome inhibitors, NAC provided significant protection by enhancing protein quality control mechanisms. However, NMC did not exhibit similar protective effects, indicating that while it possesses some antioxidant properties, its efficacy may be limited compared to NAC .

Comparative Biological Activity Table

| Compound | Antioxidant Activity | CYP Inhibition | Neuroprotective Effects | Notes |

|---|---|---|---|---|

| N-Acetyl-L-cysteine (NAC) | High | Moderate | Significant | Strong GSH precursor |

| S-Methyl-L-cysteine (SMC) | Moderate | Low | Limited | Effective in reducing oxidative stress |

| This compound (NMC) | Low | Weak | Minimal | Thiol group essential for activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Acetyl-S-methyl-L-cysteine, and how is purity validated?

- Methodological Answer : Synthesis typically involves alkylation of L-cysteine with methylating agents (e.g., methyl iodide) under controlled pH, followed by acetylation of the amino group using acetic anhydride. Purification is achieved via recrystallization or chromatography. Characterization requires 1H/13C-NMR to confirm structural integrity and HPLC (C18 columns, UV detection at 210–220 nm) to assess purity (>95%) . Reproducibility demands strict adherence to anhydrous conditions and inert atmospheres to prevent oxidation of the thioether group .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS ) is preferred for sensitivity and specificity. Sample preparation involves protein precipitation (e.g., acetonitrile) followed by derivatization to enhance ionization. Internal standards like isotopically labeled analogs (e.g., this compound-d3) improve accuracy. Validation parameters (linearity, LOQ, recovery) must align with ICH M10 guidelines . For non-MS setups, HPLC with fluorescence detection (post-column derivatization using o-phthalaldehyde) is an alternative .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Work in a fume hood to mitigate inhalation risks. Store the compound at 2–8°C in airtight, light-resistant containers to prevent degradation. In case of spills, neutralize with absorbents (e.g., vermiculite) and dispose of as hazardous waste. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can researchers design robust in vivo studies to evaluate the antioxidant efficacy of this compound?

- Methodological Answer : Utilize rodent models of oxidative stress (e.g., carbon tetrachloride-induced hepatotoxicity). Dose optimization should follow allometric scaling from in vitro IC50 values. Include control groups receiving N-Acetyl-L-cysteine (NAC) for comparative analysis. Endpoints include glutathione (GSH) levels (measured via Ellman’s assay), lipid peroxidation (malondialdehyde via TBARS assay), and histopathological evaluation. Statistical power analysis (α=0.05, β=0.2) ensures sample size adequacy .

Q. How should contradictory data on this compound’s metabolic stability be resolved?

- Methodological Answer : Discrepancies in half-life (e.g., in hepatic microsomes vs. plasma) require species-specific metabolic profiling . Incubate the compound with human/rat liver microsomes and analyze metabolites via LC-HRMS. Identify enzymatic pathways (e.g., CYP450 vs. esterase-mediated hydrolysis) using selective inhibitors (e.g., ketoconazole for CYP3A4). Cross-validate findings with in silico simulations (e.g., SwissADME) to predict bioavailability and enzyme interactions .

Q. What strategies are effective for stabilizing this compound in aqueous formulations?

- Methodological Answer : Degradation pathways (hydrolysis, oxidation) are mitigated by:

- pH optimization : Buffers (pH 4–5) reduce thioether oxidation.

- Antioxidants : Add 0.1% EDTA or 1 mM ascorbic acid to chelate metal ions.

- Lyophilization : Increases shelf life by removing water. Pre-formulation studies should use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

Q. How can researchers differentiate this compound’s direct vs. indirect mechanisms in cellular models?

- Methodological Answer : Use knockout/knockdown models (e.g., CRISPR-Cas9 for Nrf2 or glutathione synthase). Measure ROS scavenging (DCFH-DA assay) and gene expression (qPCR for HO-1, NQO1). Compare results with NAC to assess whether methyl substitution enhances membrane permeability or alters Keap1-Nrf2 binding kinetics. Pharmacodynamic profiling (time-course studies) clarifies onset/duration of effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.